molecular formula C30H21FN2O B11569517 (3E)-3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11569517
M. Wt: 444.5 g/mol
InChI Key: BANMKSMBXMDVOV-NLRVBDNBSA-N
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Description

(3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes indole and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1-[(2-fluorophenyl)methyl]-1H-indole-3-carbaldehyde with 1-phenyl-2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the indole and fluorophenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-({1-[(2-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The presence of the fluorophenyl group in (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C30H21FN2O

Molecular Weight

444.5 g/mol

IUPAC Name

(3E)-3-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C30H21FN2O/c31-27-15-7-4-10-21(27)19-32-20-22(24-13-5-8-16-28(24)32)18-26-25-14-6-9-17-29(25)33(30(26)34)23-11-2-1-3-12-23/h1-18,20H,19H2/b26-18+

InChI Key

BANMKSMBXMDVOV-NLRVBDNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6F)/C2=O

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6F)C2=O

Origin of Product

United States

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